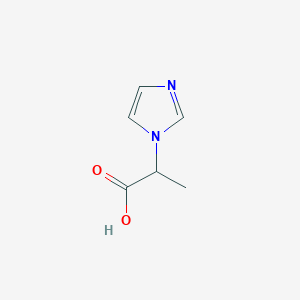

2-(1H-imidazol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWQHFXRVMKCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996805 | |

| Record name | 2-(1H-Imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753489-91-7 | |

| Record name | 2-(1H-Imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-imidazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-(1H-imidazol-1-yl)propanoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The imidazole moiety is a key structural feature in numerous biologically active molecules, and its incorporation into amino acid-like scaffolds offers a versatile platform for drug discovery.[1] This document details a robust and reproducible synthetic pathway via N-alkylation of imidazole, followed by a thorough discussion of the analytical techniques required to confirm the structure and purity of the final product. The methodologies are presented with an emphasis on the underlying chemical principles and rationale, aiming to equip researchers with the practical and theoretical knowledge needed for successful implementation.

Introduction

The imidazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of many therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[1][2] When conjugated with a propanoic acid backbone, the resulting molecule, this compound, serves as a valuable building block. It can be considered a synthetic amino acid analogue, providing a framework for developing peptidomimetics, enzyme inhibitors, and novel therapeutic candidates. The synthesis of such derivatives is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships.[3] This guide offers a senior scientist's perspective on a reliable synthetic route and the rigorous characterization process necessary to validate the molecular identity and ensure its suitability for further research and development.

Section 1: Synthesis of this compound

Strategic Approach: Retrosynthetic Analysis

The most direct and logical approach for the synthesis of this compound is through the nucleophilic substitution reaction between imidazole and a suitable 3-carbon electrophile. A retrosynthetic analysis reveals the key bond disconnection at the N1-position of the imidazole ring and the alpha-carbon of the propanoic acid moiety.

This points to a forward synthesis involving the N-alkylation of imidazole with a 2-halopropanoic acid derivative.[4][5] To prevent undesirable side reactions, such as the self-condensation of the halo-acid or reaction at the carboxyl group, the carboxylic acid functionality must be protected during the alkylation step, typically as an ester. The ester can then be easily hydrolyzed in a subsequent step to yield the target acid. The tert-butyl ester is an excellent choice for a protecting group as it can be cleaved under acidic conditions without harsh reagents that might affect the imidazole ring.[6][7]

Detailed Experimental Protocol

This synthesis is performed in two primary stages: (1) N-alkylation to form the ester intermediate, and (2) acidic hydrolysis to yield the final product.

Workflow for Synthesis and Purification

Caption: Workflow diagram for the synthesis of this compound.

Step 1: Synthesis of tert-Butyl 2-(1H-imidazol-1-yl)propanoate

-

Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (6.81 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 100 mL of dry acetonitrile to the flask.

-

Addition of Electrophile: Slowly add tert-butyl 2-bromopropanoate (22.3 g, 0.1 mol) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetonitrile.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by column chromatography on silica gel (gradient elution, 2-10% methanol in dichloromethane) to yield tert-butyl 2-(1H-imidazol-1-yl)propanoate as a clear oil.

Step 2: Synthesis of this compound

-

Hydrolysis: Dissolve the purified ester intermediate from Step 1 in 80 mL of 4M aqueous hydrochloric acid.

-

Reaction: Heat the solution to 90-100°C and stir for 4-6 hours. The cleavage of the tert-butyl group is accompanied by the evolution of isobutylene gas. Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation: Cool the reaction mixture to room temperature. Remove the water and excess HCl under reduced pressure (lyophilization is preferred) to obtain the crude product as its hydrochloride salt.[8]

-

Final Purification: The crude solid can be purified by recrystallization from a solvent system such as ethanol/diethyl ether to yield pure this compound.

Rationale and Mechanistic Insights

The N-alkylation of imidazole is a classic SN2 reaction.[5] Imidazole acts as the nucleophile, attacking the electrophilic alpha-carbon of the bromo-ester and displacing the bromide leaving group.

-

Choice of Base: Potassium carbonate (K2CO3) is a critical component. While imidazole is nucleophilic enough to react directly, the reaction generates hydrobromic acid (HBr), which would protonate another equivalent of imidazole, rendering it non-nucleophilic. K2CO3 is an inexpensive, non-nucleophilic base that neutralizes the HBr as it forms, ensuring the imidazole remains available for reaction.[9]

-

Choice of Solvent: Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the organic reactants while not solvating the anionic base excessively, thus promoting nucleophilicity.

-

Protecting Group Strategy: The use of the tert-butyl ester is strategic. Its removal via acid-catalyzed hydrolysis proceeds through a stable tertiary carbocation (isobutylene), allowing for relatively mild deprotection conditions that do not compromise the integrity of the imidazole ring.[6][7]

Section 2: Comprehensive Characterization

Rigorous characterization using multiple analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.

Logical Flow for Structural Verification and Purity Analysis

Caption: A logical workflow for the analytical characterization of the final product.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C6H8N2O2[10]

-

Molecular Weight: 140.14 g/mol [11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as D2O or DMSO-d6.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.6 | Singlet | 1H | H-2 (Im) | Most deshielded imidazole proton, between two N atoms.[6] |

| ~7.5 | Singlet | 1H | H-4/H-5 (Im) | Imidazole ring proton. |

| ~7.4 | Singlet | 1H | H-4/H-5 (Im) | Imidazole ring proton. |

| ~5.1 | Quartet | 1H | CH (propanoic) | Methine proton, coupled to the adjacent methyl group. |

| ~1.7 | Doublet | 3H | CH₃ (propanoic) | Methyl protons, coupled to the adjacent methine proton. |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~173 | C=O | Carboxylic acid carbon.[6] |

| ~139 | C-2 (Im) | Imidazole carbon between two nitrogens. |

| ~126 | C-4/C-5 (Im) | Imidazole ring carbon. |

| ~122 | C-4/C-5 (Im) | Imidazole ring carbon. |

| ~53 | CH (propanoic) | Alpha-carbon attached to nitrogen. |

| ~18 | CH₃ (propanoic) | Methyl group carbon. |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this polar molecule.

-

Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]+ at m/z = 141.1.

-

Fragmentation Pattern: Key fragments would likely arise from the loss of the carboxylic acid group (-45 Da) to give a fragment at m/z = 96.1, and cleavage of the C-C bond adjacent to the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 3100 - 3000 | C-H | Aromatic C-H stretch (imidazole ring) |

| 3000 - 2500 | O-H | Broad stretch characteristic of a carboxylic acid O-H |

| ~1720 | C=O | Strong absorption from the carboxylic acid carbonyl stretch |

| ~1580, ~1450 | C=N, C=C | Imidazole ring stretching vibrations |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (set to ~210 nm) or a mass spectrometer (LC-MS) should be used to determine the final purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid is a suitable starting point. The purity should ideally be ≥95% for use in biological assays or further synthetic applications.

Conclusion

This guide has outlined a reliable and well-rationalized two-step synthesis for this compound, a compound of significant value to the research community. The described protocol, involving N-alkylation of imidazole with a protected bromo-ester followed by acidic hydrolysis, is efficient and scalable. Furthermore, the comprehensive characterization workflow, employing NMR, MS, IR, and HPLC, provides a self-validating system to ensure the production of a high-purity, structurally confirmed molecule. By understanding the causality behind the experimental choices, researchers are well-equipped to synthesize and validate this important chemical entity for their drug discovery and development endeavors.

References

-

G. S. S. S. K. Devi, M. V. Basaveswara Rao, and K. S. Babu, "Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids," MDPI, 2022. [Link]

-

M. Bizzarri et al., "Synthesis of amino imidazole carbonitrile derivatives," ResearchGate, 2021. [Link]

-

R. Solinas, J. C. DiCesare, and P. W. Baures, "Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines," Molecules, vol. 13, no. 12, pp. 3149-3170, 2008. [Link]

-

Organic Chemistry Portal, "Synthesis of imidazoles," organic-chemistry.org. [Link]

-

S. M. H. Mashrai, A. M. H. Al-Douh, and N. M. Ali, "Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents," Biomolecules, 2024. [Link]

-

V. R. Sheth and M. D. Pagel, "The chemical structure and NMR spectrum of 2-imidazole-1-yl-3-ethoxycarbonyl propionic acid (IEPA)," ResearchGate. [Link]

- D. K. Williams, "Process for preparing 1-alkylimidazoles," U.S.

-

J. Lan et al., "(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol," Acta Crystallographica Section E, vol. 63, no. 8, 2007. [Link]

-

PubChem, "this compound," National Center for Biotechnology Information. [Link]

-

S. P. Chobe et al., "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid," Arkivoc, vol. 2009, no. 2, pp. 273-281, 2008. [Link]

-

PubChem, "2-(2-methyl-1H-imidazol-1-yl)propanoic acid," National Center for Biotechnology Information. [Link]

-

J. M. Aliabad et al., "A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid," Sciforum. [Link]

-

F. Al-Qalaf et al., "Synthesis of N-alkylated derivatives of imidazole as antibacterial agents," Molecules, vol. 13, no. 12, pp. 2973-2980, 2008. [Link]

-

A. A. Sikari et al., "Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates," Beilstein Journal of Organic Chemistry, vol. 11, pp. 238-245, 2015. [Link]

-

ResearchGate, "What is the procedure for the reaction of imidazole with alkyl halide?," researchgate.net, 2015. [Link]

- S. P. Chobe et al., "A process for the preparation of 2-(imidazol-1-yl)

-

M. R. Grimmett, "N-Alkylation of imidazoles," University of Otago, 1964. [Link]

-

Exclusive Chemistry Ltd., "this compound," exclusive-chemistry.com, 2024. [Link]

-

PubChem, "3-(2-methyl-1H-imidazol-1-yl)propanoic acid," National Center for Biotechnology Information. [Link]

-

PubChem, "this compound hydrochloride," National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry, "Mass spectrum of propanoic acid," docbrown.info. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 3. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. This compound hydrochloride | C6H9ClN2O2 | CID 42917415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. This compound | C6H8N2O2 | CID 16788764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. exchemistry.com [exchemistry.com]

An In-depth Technical Guide to the Chemical Properties of 2-(1H-imidazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-(1H-imidazol-1-yl)propanoic acid, a molecule integrating the versatile imidazole ring with a propanoic acid moiety, stands as a compound of significant interest in the fields of medicinal chemistry and materials science. Its structural features suggest a potential for a wide range of chemical interactions and biological activities, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, structure, reactivity, and analytical characterization.

Molecular Structure and Physicochemical Properties

This compound (IUPAC name: 2-imidazol-1-ylpropanoic acid) is a chiral molecule with the chemical formula C₆H₈N₂O₂. The structure consists of a propanoic acid backbone where the α-carbon is substituted with a 1H-imidazol-1-yl group.

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-imidazol-1-ylpropanoic acid | |

| CAS Number | 753489-91-7 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Canonical SMILES | CC(C(=O)O)N1C=CN=C1 | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| pKa | Not experimentally determined; estimated pKa₁ (carboxylic acid) ~2-3, pKa₂ (imidazolium) ~6-7 | |

| Solubility | Predicted to be soluble in water and polar organic solvents. | [2][3][4] |

Due to its amphoteric nature, possessing both a carboxylic acid group and a basic imidazole ring, this compound is expected to be soluble in aqueous solutions, with its solubility being pH-dependent. It is likely to be more soluble in both acidic and basic solutions compared to its isoelectric point. Its solubility in organic solvents is predicted to be higher in polar solvents like methanol and DMSO.[2][3][4]

Synthesis of this compound

A plausible and commonly employed method for the synthesis of N-alkylated imidazole derivatives is the direct N-alkylation of imidazole.[5][6] For this compound, this would involve the reaction of imidazole with a 2-halopropanoic acid, such as 2-bromopropanoic acid, or its corresponding ester.

Proposed Synthetic Pathway

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the N-alkylation of imidazoles with haloalkanoic acids.[7]

Materials:

-

Imidazole

-

2-Bromopropanoic acid

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Base: Add potassium carbonate (2.0 eq) to the solution.

-

Addition of Alkylating Agent: Slowly add a solution of 2-bromopropanoic acid (1.1 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in water and adjust the pH to its isoelectric point (estimated to be around pH 4-5) using a suitable acid (e.g., 1M HCl). Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Base (K₂CO₃): The use of a base is crucial to deprotonate the N-H of the imidazole ring, forming the more nucleophilic imidazolate anion, which readily attacks the electrophilic carbon of 2-bromopropanoic acid.[6]

-

Solvent (Acetonitrile): Acetonitrile is a suitable polar apathetic solvent that can dissolve the reactants and facilitate the SN2 reaction.

-

Reflux: Heating the reaction mixture increases the reaction rate.

-

pH Adjustment: Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic product in the aqueous phase, facilitating its extraction into the organic phase.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the imidazole ring and the carboxylic acid.

Reactions of the Imidazole Ring

The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although it is generally less reactive than pyrrole.[8] The presence of the propanoic acid substituent at the N-1 position will influence the regioselectivity of these reactions.

-

Electrophilic Substitution: Halogenation, nitration, and sulfonation can occur on the imidazole ring, typically at the C4 or C5 positions.

-

Alkylation and Acylation: The N-3 nitrogen of the imidazole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for further alkylation or acylation to form imidazolium salts.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions of this functional class:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst will form the corresponding esters.

-

Amide Formation: Reaction with amines, often activated by coupling agents (e.g., DCC, EDC), will yield amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Figure 2: Reactivity map of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Imidazole Protons: Three signals in the aromatic region (δ 7-8 ppm), corresponding to the protons at C2, C4, and C5. The C2 proton will likely be the most downfield.[9][13][17] - α-Proton: A quartet at δ ~4.5-5.0 ppm, coupled to the methyl protons. - Methyl Protons: A doublet at δ ~1.5-2.0 ppm, coupled to the α-proton. - Carboxylic Acid Proton: A broad singlet at δ >10 ppm. |

| ¹³C NMR | - Imidazole Carbons: Three signals in the aromatic region (δ 115-140 ppm).[11][15] - Carbonyl Carbon: A signal at δ ~170-180 ppm. - α-Carbon: A signal at δ ~50-60 ppm. - Methyl Carbon: A signal at δ ~15-25 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C-H Stretch (aromatic and aliphatic): Around 2800-3100 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. - C=N and C=C Stretch (Imidazole): Peaks in the 1400-1600 cm⁻¹ region.[12][14][18][19] |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): At m/z = 140. - Fragmentation: Expect loss of CO₂ (m/z = 44) from the carboxylic acid, and fragmentation of the imidazole ring.[22][23] |

Stability and Storage

N-acylimidazoles are known to be susceptible to hydrolysis, particularly under basic conditions.[24] However, N-alkylimidazoles are generally more stable. This compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Potential Applications in Drug Development

The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems.[8][25] The presence of both a hydrogen bond donor (N-H) and acceptor (N), along with the carboxylic acid group, makes this compound an attractive scaffold for the design of enzyme inhibitors and receptor antagonists. Its chirality also allows for stereospecific interactions with biological targets. It can serve as a key intermediate in the synthesis of more complex drug candidates.

Conclusion

This compound is a versatile molecule with a rich chemical profile. While specific experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising chemical entity in their scientific endeavors. Further experimental investigation into its physicochemical and biological properties is warranted to fully unlock its potential.

References

-

Brodbelt, J. S., & Prell, J. S. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2489–2498. [Link]

-

Hirano, A., Tsubouchi, T., & Numata, K. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 607–615. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1960). Solubilities Studies of Basic Amino Acids. The Bulletin of the Japanese Society of Scientific Fisheries, 26(4), 381-384. [Link]

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, nucleotides & nucleic acids, 25(9-11), 1237–1240. [Link]

-

ResearchGate. (2025). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry | Request PDF. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). Solubility of amino acids in pure solvent systems. Journal of pharmaceutical sciences, 60(4), 565–567. [Link]

-

ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. [Link]

-

Claramunt, R. M., López, C., García, M. Á., Elguero, J., & Limbach, H. H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 853-860. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Research with Imidazole Derivatives. [Link]

-

Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]

-

Marković, J., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(23), 7192. [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

-

Kumar, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674-678. [Link]

-

Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865. [Link]

-

Grimmett, M. R. (1994). N-Alkylation of imidazoles. [Link]

-

ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles | Request PDF. [Link]

-

TÜBİTAK Academic Journals. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes prepared... [Link]

-

Semantic Scholar. (n.d.). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(-13C-Abboud-Boyer/6c122a6133a4c0628a7d2f97e682d334e3e3b3c3]([Link]

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

-

Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

ResearchGate. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

-

National Center for Biotechnology Information. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. [Link]

-

ResearchGate. (2025). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. [Link]

-

ResearchGate. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles. [Link]

-

Taylor & Francis. (n.d.). Full article: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

-

National Center for Biotechnology Information. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

Semantic Scholar. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. [Link]

-

ResearchGate. (2025). Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

-

Wiley Online Library. (n.d.). Synthesis and physical properties of N -substituted polyimides based on imidazole. [Link]

-

OUCI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

Sources

- 1. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [ourarchive.otago.ac.nz]

- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. researchgate.net [researchgate.net]

- 15. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 2-(1H-imidazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(1H-imidazol-1-yl)propanoic acid (C₆H₈N₂O₂; CAS: 753489-91-7). In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predictive guide for researchers, scientists, and professionals in drug development. The guide covers the theoretical underpinnings, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, establishing a reliable framework for the structural elucidation and characterization of this compound.

Introduction

This compound is a heterocyclic compound featuring a propanoic acid moiety attached to a nitrogen atom of an imidazole ring. This structural motif is of interest in medicinal chemistry due to the prevalence of imidazole in biologically active molecules and the ability of the carboxylic acid group to engage in various biological interactions. Accurate structural confirmation is the bedrock of any chemical research or drug development program. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for providing unambiguous structural information. This guide synthesizes established spectroscopic knowledge to predict and interpret the spectral data for this compound, ensuring scientific integrity through a logical, evidence-based approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of each atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O will result in the exchange of the acidic carboxylic acid proton, causing its signal to disappear, which can be a useful diagnostic experiment. DMSO-d₆ will typically allow for the observation of all protons.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts to 0.00 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Imidazole) | ~7.8 - 8.2 | Singlet (s) | - | 1H |

| H-4 (Imidazole) | ~7.1 - 7.3 | Singlet (s) | - | 1H |

| H-5 (Imidazole) | ~7.0 - 7.2 | Singlet (s) | - | 1H |

| CH (α-proton) | ~4.8 - 5.2 | Quartet (q) | ~7.0 | 1H |

| CH₃ (β-protons) | ~1.6 - 1.8 | Doublet (d) | ~7.0 | 3H |

| COOH | ~11.0 - 13.0 | Broad Singlet (br s) | - | 1H |

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule.

-

Imidazole Ring Protons: The three protons on the imidazole ring are expected to appear as distinct singlets in the aromatic region. The H-2 proton, situated between two nitrogen atoms, is the most deshielded and will appear furthest downfield.[1][2] The H-4 and H-5 protons will have similar chemical shifts, and their exact assignment can be confirmed with 2D NMR techniques like NOESY.

-

Propanoic Acid Chain: The chiral center proton (α-proton) is adjacent to both the electron-withdrawing imidazole ring and the carboxylic acid group, leading to a significant downfield shift into the ~4.8-5.2 ppm range. It will appear as a quartet due to coupling with the three methyl protons. The methyl group protons (β-protons) will appear as a doublet further upfield, a characteristic pattern for an ethyl fragment split by a single proton.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 11 ppm.[3][4] This signal will disappear upon shaking the sample with D₂O, confirming its identity.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~170 - 175 |

| C-2 (Imidazole) | ~136 - 140 |

| C-4 (Imidazole) | ~128 - 132 |

| C-5 (Imidazole) | ~118 - 122 |

| CH (α-carbon) | ~50 - 55 |

| CH₃ (β-carbon) | ~18 - 22 |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing in the typical range for this functional group (~170-175 ppm).[3][4]

-

Imidazole Ring Carbons: The three carbons of the imidazole ring will appear in the aromatic region, with C-2 being the most downfield due to its position between two nitrogen atoms.

-

Propanoic Acid Chain Carbons: The α-carbon, directly attached to the nitrogen of the imidazole ring, will be found around 50-55 ppm. The upfield methyl carbon will appear around 18-22 ppm.

NMR Experimental Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To identify the key functional groups in this compound.

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is then analyzed.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Imidazole Ring) | 3150 - 3100 | Medium, Sharp |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Strong, Sharp |

| C=N and C=C Stretch (Imidazole Ring) | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |

Interpretation of IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band from 3300-2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[3][5] This broadness is due to the dimeric association of the carboxylic acid molecules.

-

C=O Stretch: A very strong and sharp absorption between 1730-1700 cm⁻¹ confirms the presence of the carbonyl group.[5][6] Its position indicates a saturated carboxylic acid.

-

Imidazole Ring Stretches: The C-H stretching vibrations of the aromatic imidazole ring will appear as weaker, sharp bands just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretches: The C-H stretches of the propanoic acid chain will be visible as sharp peaks just below 3000 cm⁻¹.

IR Spectroscopy Experimental Workflow

Caption: Workflow for ATR FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides insights into the molecular structure through controlled fragmentation.

Experimental Protocol: Electrospray Ionization (ESI) MS

Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid may be added to promote protonation in positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are produced.

-

Mass Analysis (Full Scan): In the positive ion mode, the protonated molecule [M+H]⁺ is expected. Acquire a full scan mass spectrum to determine its mass-to-charge ratio (m/z).

-

High-Resolution MS: Utilize a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula (C₆H₈N₂O₂).

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze these fragments to elucidate the structure.

Predicted Mass Spectrometry Data

| Ion | Formula | Calculated Monoisotopic Mass (Da) | m/z |

| [M] | C₆H₈N₂O₂ | 140.0586 | - |

| [M+H]⁺ | C₆H₉N₂O₂⁺ | 141.0664 | 141.07 |

| [M-H]⁻ | C₆H₇N₂O₂⁻ | 139.0508 | 139.05 |

Predicted Fragmentation Pattern ([M+H]⁺)

The fragmentation of the protonated molecule will likely proceed through several key pathways:

-

Loss of Formic Acid (HCOOH): A common fragmentation for carboxylic acids is the neutral loss of formic acid (46.0055 Da), leading to the fragment ion at m/z 95.06.

-

Loss of CO₂: Decarboxylation can occur, leading to the loss of carbon dioxide (43.9898 Da) and the formation of an ion at m/z 97.08.

-

Cleavage of the C-N Bond: The bond between the propanoic acid side chain and the imidazole ring can cleave. This can lead to a protonated imidazole fragment (m/z 69.04) or a fragment corresponding to the propanoic acid side chain.

-

Loss of the Carboxyl Group: The loss of the entire carboxyl group as a radical (•COOH) is also possible, resulting in an ion at m/z 95.06.

The fragmentation of N-substituted imidazoles is a well-studied process and provides reliable structural information.[7][8]

Mass Spectrometry Experimental Workflow

Caption: Workflow for ESI-MS Spectrometric Analysis.

Conclusion

References

-

Lesimple, A., et al. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85-95. [Link]

-

Bowie, J. H., et al. (1969). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 22(8), 1759-1767. [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

ResearchGate. (2010). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Electrospray mass spectral fragmentation study of N,N′-disubstituted imidazolium ionic liquids. Semantic Scholar. [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole-1-acetic acid. PubChem. [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). Journal of Pharmaceutical Sciences and Research, 4(10), 1951-1954. [Link]

-

Gimeno, M. C., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Molecules, 22(4), 627. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

A Technical Guide to the Biological Activities of 2-(1H-Imidazol-1-yl)propanoic Acid Derivatives

Introduction

The imidazole ring system, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone of medicinal and agricultural chemistry. Its presence in essential biomolecules like the amino acid histidine highlights its fundamental role in biological processes. This versatile scaffold endows molecules with unique physicochemical properties, enabling interactions with a wide array of biological targets. Within this broad class, derivatives of 2-(1H-imidazol-1-yl)propanoic acid represent a specific and compelling chemical space. These molecules combine the proven bioactivity of the imidazole moiety with the modifiable backbone of a propanoic acid, creating a framework ripe for optimization.

This technical guide provides an in-depth exploration of the known and potential biological activities of these derivatives. We will delve into their established antifungal properties, backed by mechanistic insights and quantitative data. Furthermore, we will present a hypothesis-driven approach to exploring their potential as a novel class of herbicides, drawing parallels with structurally related commercial compounds. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale required to adapt and innovate.

Chapter 1: Synthesis of the Core Scaffold

The synthesis of this compound derivatives is typically achieved through a direct and robust method: the N-alkylation of imidazole. This approach offers a reliable pathway to the core scaffold, allowing for subsequent diversification.

The fundamental logic of this synthesis involves reacting the imidazole ring with a suitable propanoic acid derivative that contains a leaving group at the C2 position, such as a bromine or chlorine atom. The reaction is generally performed under basic conditions to deprotonate the N-H of the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the propanoate.

Caption: Generalized workflow for the synthesis of the core scaffold.

Experimental Protocol: Representative Synthesis

This protocol describes a generalized synthesis of an ester of this compound, a key intermediate.

Materials:

-

Imidazole

-

Ethyl 2-bromopropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of imidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired ester.

-

(Optional) Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the final carboxylic acid using standard procedures, such as refluxing with aqueous HCl or LiOH in a THF/water mixture.

Chapter 2: Antifungal Properties

The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery. Many commercial drugs, including ketoconazole and miconazole, are built around this core structure. Derivatives of this compound extend this legacy, demonstrating significant activity against pathogenic fungi, particularly Candida species.

Mechanism of Action: Disruption of Fungal Cell Membrane Integrity

The primary antifungal mechanism for azole compounds is the inhibition of lanosterol 14α-demethylase, a key cytochrome P450 enzyme (CYP51A1) in the ergosterol biosynthesis pathway.[1] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.

By inhibiting this enzyme, imidazole derivatives prevent the conversion of lanosterol to ergosterol. This blockage leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of mature ergosterol. The resulting cell membrane becomes structurally compromised, leading to increased permeability, disruption of essential membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[2]

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

Structure-Activity Relationship (SAR) Insights

The effectiveness of antifungal imidazoles is heavily influenced by their physicochemical properties. A key determinant is hydrophobicity.[3] For the drug to reach its target enzyme within the fungal cell, it must first partition into and cross the cell membrane.

-

Optimal Lipophilicity: Quantitative Structure-Activity Relationship (QSAR) studies have shown that there is a strong correlation between lipophilicity (often measured as the n-octanol/water partition coefficient, logP) and antifungal activity against species like Candida albicans.[3][4] Derivatives must be sufficiently lipophilic to enter the membrane but not so greasy that they become trapped and fail to reach the enzyme active site.

-

Ester and Amide Modifications: The propanoic acid moiety provides an ideal handle for modification. Converting the carboxylic acid to various esters or amides is a common strategy to modulate lipophilicity and, consequently, antifungal potency. Aromatic esters, in particular, have shown potent activity, often exceeding that of reference drugs like fluconazole.[5]

Quantitative Analysis of Antifungal Potency

The potency of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below summarizes representative MIC values for compounds structurally related to the this compound class, demonstrating their potential.

| Compound Class/Derivative | Fungal Species | Mean MIC (µg/mL) | MIC (µmol/mL) | Reference Drug (MIC) | Source(s) |

| (2-methyl-1H-imidazol-1-yl)methanol | Candida spp. | 200 | - | Fluconazole (varied) | [6][7] |

| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol Aromatic Esters | C. albicans | - | 0.083 - 0.667 | Fluconazole (>1.6325 µmol/mL) | [5] |

| 3-(1H-imidazol-1-yl)propan-1-one O-4-chlorobenzoyl oxime | C. albicans | - | 0.0054 | Fluconazole (>1.6325 µmol/mL), Miconazole (0.0188 µmol/mL) | [8] |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution testing.

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in RPMI-1640 medium, adjusting the concentration to 0.5–2.5 x 10³ cells/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate. Each well should contain 100 µL of the compound at twice the final desired concentration. Include a positive control (no drug) and a negative control (no inoculum).

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density with a microplate reader.

Chapter 3: Postulated Herbicidal Activity

While the antifungal activity of imidazole derivatives is well-documented, their potential as herbicides is less explored. However, a compelling case for their investigation can be made based on the mechanism of action of a highly successful class of commercial herbicides: the imidazolinones .

A Hypothesis-Driven Approach

Commercial imidazolinone herbicides (e.g., imazapyr, imazamox) are structurally distinct from this compound, yet they share the core imidazole ring. The herbicidal activity of imidazolinones is potent and specific. We hypothesize that the this compound scaffold could be decorated with appropriate functional groups to mimic the activity of imidazolinones, thereby creating a new class of herbicidal agents.

Postulated Mechanism of Action: Inhibition of Amino Acid Synthesis

Imidazolinone herbicides function by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[9] This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[10] Since this pathway is present in plants but not in animals, AHAS is an ideal target for selective herbicides.

Inhibition of AHAS leads to a rapid depletion of these critical amino acids, which halts protein synthesis and cell division, primarily in the plant's meristematic tissues (regions of new growth). This cessation of growth ultimately leads to plant death.

Caption: Workflow for a whole-plant post-emergence herbicidal assay.

Procedure:

-

Plant Cultivation: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) in pots. Grow them in a controlled greenhouse environment until they reach the 2-4 true leaf stage.

-

Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Create a series of dilutions to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g ai/ha).

-

Herbicide Application: Apply the test solutions evenly to the plant foliage using a calibrated laboratory spray chamber to ensure uniform coverage. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide).

-

Post-Application Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.

-

Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of herbicidal damage, such as chlorosis, necrosis, and stunting. At the final time point, harvest the above-ground biomass, dry it, and weigh it to calculate the percent growth reduction relative to the negative control.

Chapter 4: Validating Enzyme Inhibition

If a compound demonstrates promising herbicidal activity, confirming its direct interaction with the target enzyme is a critical validation step. This involves performing an in vitro enzyme kinetics assay to determine the compound's inhibitory potency, typically expressed as an IC₅₀ value.

Principles of Enzyme Kinetic Assays

An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence of varying concentrations of a potential inhibitor. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a standard measure of inhibitor potency. The assay requires a method to monitor the reaction, usually by tracking the disappearance of a substrate or the appearance of a product. For AHAS, the product acetolactate can be converted to acetoin, which reacts with creatine and α-naphthol to produce a colored complex that can be measured spectrophotometrically.

Experimental Protocol: In Vitro AHAS/ALS Inhibition Assay

This protocol is a representative method for determining the IC₅₀ of a test compound against AHAS.

Caption: Workflow for an in vitro AHAS/ALS enzyme inhibition assay.

Procedure:

-

Enzyme Extraction: Isolate AHAS enzyme from a suitable plant source (e.g., young corn shoots).

-

Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing assay buffer, necessary cofactors (thiamine pyrophosphate, FAD), and the substrate (sodium pyruvate). Add varying concentrations of the test compound.

-

Initiation: Start the reaction by adding the enzyme extract to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a fixed time (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction by adding sulfuric acid. This also catalyzes the conversion of the enzymatic product, acetolactate, to acetoin. Add creatine and α-naphthol and incubate to allow for color development.

-

Measurement: Read the absorbance of the colored product using a microplate reader at 530 nm.

-

Calculation: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

Derivatives of this compound stand as a class of compounds with significant, demonstrated biological activity and compelling future potential. Their role as potent antifungal agents is well-supported, acting through the validated mechanism of ergosterol biosynthesis inhibition. The core scaffold provides ample opportunity for synthetic modification, allowing for the fine-tuning of properties like hydrophobicity to maximize potency.

References

-

Sanglard, D., & Odds, F. C. (2002). Resistance of Candida species to antifungal agents: molecular mechanisms and clinical consequences. The Lancet Infectious Diseases, 2(2), 73-85. [Link]

-

Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Research with Imidazole Derivatives. [Link]

-

Molecules. (2024). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI. [Link]

-

Hashiguchi, T., Itoyama, T., Kodama, A., Uchida, K., & Yamaguchi, H. (1997). Correlation between antifungal activity and hydrophobicity of imidazole antifungal agents. Arzneimittel-Forschung, 47(11), 1263-1265. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. [Link]

-

Feng, S., Liu, X., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 329. [Link]

-

Attia, M. I., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 164. [Link]

-

Boyd, A. E., et al. (2013). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-2557. [Link]

-

Shaner, D. L., Stidham, M. A., & Singh, B. K. (2007). Imidazolinone herbicides. USDA ARS. [Link]

-

Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. [Link]

-

ResearchGate. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. [Link]

-

Attia, M. I., et al. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules, 18(10), 12208-12221. [Link]

-

Stoyanova, A., et al. (2018). Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. Journal of Medical Microbiology & Diagnosis, 7(4). [Link]

-

Attia, M. I., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 164. [Link]

-

Attia, M. I., et al. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules (Basel, Switzerland), 18(10), 12208–12221. [Link]

-

ResearchGate. (2017). The Imidazolinone Herbicides. [Link]

-

Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry, 71(26), 9973-9993. [Link]

-

ResearchGate. (2025). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

-

Yang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(10), 2321. [Link]

-

ResearchGate. (2025). Imazethapyr Co-Application Interactions in Imidazolinone-Resistant Rice. [Link]

Sources

- 1. Rough sets in the analysis of the structure-activity relationships of antifungal imidazolium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correlation between antifungal activity and hydrophobicity of imidazole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Publication : USDA ARS [ars.usda.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of 2-(1H-imidazol-1-yl)propanoic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in both natural products, such as the amino acid histidine and purines, and a multitude of synthetic drugs underscores its remarkable versatility and significance in biological systems.[3][4] The unique electronic properties and structural features of the imidazole nucleus allow it to engage in a variety of interactions with biological macromolecules, including hydrogen bonding, metal coordination, and hydrophobic interactions.[2] This multifaceted binding capability has rendered imidazole derivatives as indispensable components in the development of a wide array of therapeutic agents, spanning from antifungal and antibacterial to anticancer and anti-inflammatory drugs.[5][6] Within the vast landscape of imidazole-containing building blocks, 2-(1H-imidazol-1-yl)propanoic acid emerges as a particularly valuable synthon for the medicinal chemist. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications in the design and development of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis. The key properties of this compound are summarized in the table below. The presence of both a carboxylic acid and an imidazole ring imparts a degree of amphiphilicity to the molecule, influencing its solubility and potential for various intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| CAS Number | 753489-91-7 | |

| XLogP3-AA | -1.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 55.1 Ų |

Synthesis of this compound: A Protocol Grounded in Precedent

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from Imidazol-1-yl-acetic acid synthesis)

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)propanoate

-

To a solution of imidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a mild base, for example, potassium carbonate (1.2 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of imidazole.

-

To this mixture, add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-imidazol-1-yl)propanoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-(1H-imidazol-1-yl)propanoate (1.0 eq) in a mixture of aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).

-

Heat the reaction mixture to reflux and monitor the hydrolysis by TLC.

-

Upon completion, cool the reaction mixture.

-

If acidic hydrolysis was performed, adjust the pH to the isoelectric point of the amino acid (if applicable) or to a neutral pH to precipitate the product. If basic hydrolysis was performed, acidify the solution to precipitate the product.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization: An Inferential Analysis

Direct experimental spectroscopic data for this compound is not prominently published. However, by analyzing the spectra of its close analogs, such as imidazol-1-yl-acetic acid and other propanoic acid derivatives, we can predict the key spectral features.

Expected ¹H NMR Spectral Data (in D₂O):

-

A singlet for the C2 proton of the imidazole ring.

-

Two distinct signals (likely doublets or multiplets) for the C4 and C5 protons of the imidazole ring.

-

A quartet for the methine proton at the C2 position of the propanoic acid moiety.

-

A doublet for the methyl protons at the C3 position of the propanoic acid moiety.

Expected ¹³C NMR Spectral Data:

-

Signals for the three carbons of the imidazole ring.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Signals for the methine and methyl carbons of the propanoic acid moiety.

Expected IR Spectral Data:

-

A broad O-H stretching band characteristic of a carboxylic acid (around 2500-3300 cm⁻¹).

-

A sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹).

-

C-H stretching and bending vibrations for the alkyl and aromatic portions of the molecule.

-

C-N and C=C stretching vibrations from the imidazole ring.

Expected Mass Spectrometry Data:

-

A molecular ion peak corresponding to the molecular weight of the compound (140.06 g/mol ).

-

Characteristic fragmentation patterns, likely involving the loss of the carboxyl group and fragmentation of the imidazole ring.

Applications in Medicinal Chemistry: A Versatile Building Block

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. Its bifunctional nature, possessing both a nucleophilic imidazole ring and a carboxylic acid handle, allows for its incorporation into a variety of molecular scaffolds.

Role as a Linker in Drug Conjugates

The propanoic acid moiety provides a convenient attachment point for conjugating the imidazole-containing fragment to other molecules, such as peptides, antibodies, or other small molecule drugs. The resulting linker can be designed to be either cleavable or non-cleavable, depending on the desired mechanism of action of the final conjugate.

Caption: Application of this compound as a linker.

Incorporation as a Pharmacophoric Element

The imidazole ring itself is a well-established pharmacophore that can interact with various biological targets. By incorporating this compound into a lead compound, medicinal chemists can introduce a key binding element while also providing a handle for further structural modifications. For instance, derivatives of imidazole-propanoic acid have been investigated for their potential as inhibitors of various enzymes.

Synthesis of Novel Heterocyclic Systems

The carboxylic acid functionality can be used as a synthetic handle to construct more complex heterocyclic systems. For example, it can be converted to an amide, which can then undergo cyclization reactions to form fused ring systems containing the imidazole moiety.

Experimental Workflow: Amide Coupling Protocol

A common and fundamental transformation utilizing this compound is amide bond formation. This reaction allows for the straightforward derivatization of the carboxylic acid and the introduction of a wide range of substituents.

Caption: A typical workflow for amide coupling using this compound.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with the inherent biological relevance of the imidazole scaffold, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. While the direct biological activity of the parent molecule may be limited, its strategic incorporation into larger, more complex structures can impart favorable physicochemical properties and introduce key pharmacophoric interactions. Future research will undoubtedly continue to explore the utility of this and related imidazole-alkanoic acid derivatives in the development of next-generation therapeutics targeting a wide range of diseases.

References

- Verma, A., Joshi, N., Singh, D., & Tiwari, A. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119.

-

Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]